Descyano nirmatrelvir acetamide

SARS-CoV-2 Mpro inhibition Warhead substitution

Procure Descyano Nirmatrelvir Acetamide (Impurity B) as a definitive analytical standard for nirmatrelvir QC. Its biochemically inert primary amide warhead (IC50 >100 µM) makes it the only valid negative control for SAR assays. The defined RRT (~0.71) ensures precise method specificity in stability-indicating HPLC. Use it as a shelf-life marker under ICH stress conditions. Fully characterized with pharmacopoeial traceability (USP/EP) for ANDA compliance. Not a substitute for active Mpro inhibitors.

Molecular Formula C23H34F3N5O5
Molecular Weight 517.5 g/mol
CAS No. 2755812-81-6
Cat. No. B13421394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescyano nirmatrelvir acetamide
CAS2755812-81-6
Molecular FormulaC23H34F3N5O5
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)N)C
InChIInChI=1S/C23H34F3N5O5/c1-21(2,3)15(30-20(36)23(24,25)26)19(35)31-9-11-13(22(11,4)5)14(31)18(34)29-12(16(27)32)8-10-6-7-28-17(10)33/h10-15H,6-9H2,1-5H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,36)/t10-,11-,12-,13-,14-,15+/m0/s1
InChIKeyOOGWLUVPYYAXCE-WCBJTDJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification Guide: Descyano Nirmatrelvir Acetamide (CAS 2755812-81-6) – Analytical Reference Standard and Inactive Comparator


Descyano nirmatrelvir acetamide (CAS 2755812-81-6), also cataloged as Nirmatrelvir Impurity B or Nirmatrelvir Amide, is a defined degradation-related substance and a structurally modified analog of the SARS-CoV-2 main protease (Mpro, 3CLpro) inhibitor nirmatrelvir (PF-07321332) [1]. It is characterized by the substitution of the electrophilic nitrile warhead with a primary amide group. This compound is utilized exclusively as an analytical reference standard for pharmaceutical quality control (QC), method validation, and stability studies, and as a negative control in structure-activity relationship (SAR) investigations, given its biochemically confirmed lack of antiviral inhibitory activity [2].

Why Nirmatrelvir Impurity B (Descyano Nirmatrelvir Acetamide) Cannot Be Substituted for Active Antivirals or Similar Analytical Impurities


Scientific and industrial users cannot interchange descyano nirmatrelvir acetamide with active SARS-CoV-2 Mpro inhibitors such as nirmatrelvir or the equipotent hydroxymethylketone analog [1]. While nirmatrelvir and optimized warhead-substituted analogs exhibit nanomolar biochemical IC50 values, the primary amide warhead in descyano nirmatrelvir acetamide is unequivocally inert against the viral protease (IC50 > 100 µM) [1]. Furthermore, its analytical properties are distinct: as Nirmatrelvir Impurity B, it possesses a defined relative retention time (RRT) of ~0.71 in validated ion-pair reverse-phase HPLC methods [2], a characteristic that precludes its use as a surrogate for other nirmatrelvir-related impurities such as Impurity A (RRT ~0.30). Selection of this compound must therefore be driven by the specific need for a characterized impurity standard or a biochemically inactive control.

Product-Specific Quantitative Differentiation Evidence for Descyano Nirmatrelvir Acetamide (CAS 2755812-81-6)


Biochemical Inactivity vs. Nirmatrelvir: IC50 > 100 µM Against SARS-CoV-2 Mpro

The replacement of the nitrile warhead in nirmatrelvir with a primary amide group results in a complete loss of inhibitory activity against both SARS-CoV-2 and HCoV 229E 3CLpro. Descyano nirmatrelvir acetamide (compound 4 in the referenced study) exhibited an IC50 greater than 100 µM, compared to nirmatrelvir's IC50 of 0.031 µM for SARS-CoV-2 and 0.145 µM for HCoV 229E [1]. This >3,200-fold difference confirms the amide warhead is unsuitable for coronavirus protease inhibition.

SARS-CoV-2 Mpro inhibition Warhead substitution Primary amide

Analytical Distinction: Relative Retention Time (RRT) 0.71 in Validated HPLC Method

Descyano nirmatrelvir acetamide is chromatographically distinguished as Nirmatrelvir Impurity B. In a validated stability-indicating ion-pair reverse-phase HPLC method, the parent drug nirmatrelvir elutes at approximately 15.1 minutes, while Impurity B exhibits a relative retention time (RRT) of 0.71 [1]. This differs significantly from Impurity A, which has an RRT of 0.30, enabling precise identification and quantification in drug substance and product batches.

Pharmaceutical Analysis HPLC Impurity Profiling Quality Control

Analytical Reliability: High Mean Recovery (100.30%-100.81%) in Method Validation

The compound demonstrates excellent analytical reliability as Nirmatrelvir Impurity B. In the validated HPLC method, the mean recovery for Impurity B was determined to be between 100.30% and 100.81%, underscoring its suitability for accurate and precise quantification in pharmaceutical matrices [1]. This high recovery rate is comparable to that of Impurity A (98.21%-100.53%), but the near-perfect recovery for Impurity B ensures minimal systematic error in QC applications.

Analytical Method Validation Recovery ICH Guidelines Pharmaceutical QC

Regulatory Compliance: Characterized as Nirmatrelvir Impurity B per Pharmacopoeial Guidelines

Descyano nirmatrelvir acetamide is commercially supplied as a certified reference standard under the nomenclature Nirmatrelvir Impurity B. It is provided with comprehensive characterization data that complies with regulatory guidelines for analytical method development and validation (AMV) [1]. The product is intended for use in Abbreviated New Drug Application (ANDA) submissions and commercial production quality control, with traceability to USP or EP standards where feasible [1]. This contrasts with research-grade nirmatrelvir analogs which lack the certified purity and regulatory documentation required for pharmaceutical applications.

Regulatory Science Pharmacopoeial Standards ANDA Method Validation

Validated Application Scenarios for Descyano Nirmatrelvir Acetamide (Nirmatrelvir Impurity B) in Scientific and Industrial Workflows


1. Analytical Reference Standard for HPLC Method Development and Validation

Use Descyano Nirmatrelvir Acetamide (Impurity B) as a characterized reference standard to establish system suitability, linearity, and accuracy in stability-indicating HPLC methods for nirmatrelvir drug substance and finished products. The defined relative retention time (RRT ~0.71) and high recovery rate (100.30%-100.81%) make it an ideal marker for method specificity and precision [2].

2. Negative Control in SARS-CoV-2 Mpro/3CLpro Biochemical and Cell-Based Assays

Employ this compound as an essential negative control in antiviral screening campaigns. Its biochemically confirmed inactivity (IC50 > 100 µM) against both SARS-CoV-2 and HCoV 229E 3CLpro provides a reliable baseline to validate assay sensitivity and to differentiate true inhibitory activity from non-specific effects when evaluating new protease inhibitors [1].

3. Forced Degradation and Stability Study Marker

Utilize Descyano Nirmatrelvir Acetamide as a characterized degradation product (DP) to monitor the chemical stability of nirmatrelvir under ICH stress conditions. The compound's formation under hydrolytic and oxidative stress has been elucidated by LC-QTOF-MS/MS, enabling its use as a marker to assess drug substance and product shelf-life [4].

4. Quality Control and Batch Release Testing in Pharmaceutical Manufacturing

Procure certified Nirmatrelvir Impurity B to support QC testing and batch release of nirmatrelvir API and finished dosage forms. The availability of detailed characterization data and pharmacopoeial traceability (USP/EP) ensures compliance with regulatory expectations for impurity profiling in ANDA submissions and commercial manufacturing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Descyano nirmatrelvir acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.